molecular formula C23H29N3O2 B5666005 1-methyl-5-[(2-methyl-4-phenyl-2,9-diazaspiro[5.5]undec-9-yl)carbonyl]-2(1H)-pyridinone

1-methyl-5-[(2-methyl-4-phenyl-2,9-diazaspiro[5.5]undec-9-yl)carbonyl]-2(1H)-pyridinone

Cat. No. B5666005
M. Wt: 379.5 g/mol
InChI Key: FXGKSQNYTVNTIT-UHFFFAOYSA-N
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Description

1-methyl-5-[(2-methyl-4-phenyl-2,9-diazaspiro[5.5]undec-9-yl)carbonyl]-2(1H)-pyridinone is a complex organic compound with potential applications in various fields due to its unique structure and properties. The molecule is characterized by a diazaspiro undecane framework, which is a significant feature in medicinal chemistry.

Synthesis Analysis

Molecular Structure Analysis

  • X-ray analysis has been used to study the crystalline and molecular structures of related compounds, revealing details about bond lengths, angles, and overall molecular conformation (Silaichev et al., 2012), (Šimůnek, Panov, Růžičková, & Sedlák, 2017).

Chemical Reactions and Properties

  • Related diazaspiro compounds have been synthesized and investigated for reactions with various substrates, leading to a diversity of chemical structures and potential functionalities (Shaker et al., 2011), (Attaby et al., 2006).

Physical Properties Analysis

  • The physical properties of diazaspiro compounds, such as melting points, solubility, and crystallinity, can be deduced from studies that focus on similar structures. However, specific data on 1-methyl-5-[(2-methyl-4-phenyl-2,9-diazaspiro[5.5]undec-9-yl)carbonyl]-2(1H)-pyridinone is not readily available in the literature.

Chemical Properties Analysis

  • The chemical properties like reactivity, stability, and potential biological activity of diazaspiro compounds are often explored through synthesis and subsequent testing. The unique spirocyclic structure of these compounds often imparts distinct chemical behaviors (Blanco‐Ania, Heus, & Rutjes, 2017), (Shieh, Dell, & Repič, 2001).

properties

IUPAC Name

1-methyl-5-(2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecane-9-carbonyl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2/c1-24-15-20(18-6-4-3-5-7-18)14-23(17-24)10-12-26(13-11-23)22(28)19-8-9-21(27)25(2)16-19/h3-9,16,20H,10-15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGKSQNYTVNTIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC2(C1)CCN(CC2)C(=O)C3=CN(C(=O)C=C3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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